![molecular formula C10H12F3NO2 B13054101 (1S,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13054101.png)
(1S,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL is a chiral compound with significant applications in various fields, including pharmaceuticals and agrochemicals. The presence of the trifluoromethoxy group imparts unique properties to the compound, making it a valuable intermediate in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.
Trifluoromethylation: Introduction of the trifluoromethoxy group is achieved through radical trifluoromethylation, often using reagents like trifluoromethyl phenyl sulfone.
Amination: The amino group is introduced via reductive amination, using catalysts like platinum or palladium under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in the synthesis of complex molecules .
Aplicaciones Científicas De Investigación
(1S,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurokinin receptors.
Industry: The compound is utilized in the development of agrochemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of (1S,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to its targets. The amino group facilitates hydrogen bonding and electrostatic interactions, contributing to the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol: This compound is structurally similar but has different substituents on the aromatic ring.
(1S,2R)-1-Phenyl-2-(trifluoromethyl)propane-1-ol: Another related compound with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (1S,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL imparts unique properties, such as increased lipophilicity and stability, which are not observed in its analogs. This makes it particularly valuable in the synthesis of pharmaceuticals and agrochemicals .
Propiedades
Fórmula molecular |
C10H12F3NO2 |
|---|---|
Peso molecular |
235.20 g/mol |
Nombre IUPAC |
(1S,2R)-1-amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-4-2-3-5-8(7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9-/m1/s1 |
Clave InChI |
IKDJDRASZKOCIH-HZGVNTEJSA-N |
SMILES isomérico |
C[C@H]([C@H](C1=CC=CC=C1OC(F)(F)F)N)O |
SMILES canónico |
CC(C(C1=CC=CC=C1OC(F)(F)F)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



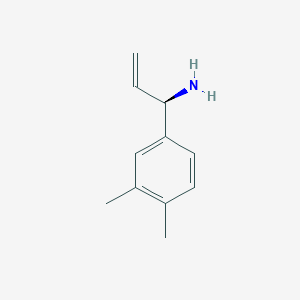
![2-[(1S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-1-yl]acetic acid](/img/structure/B13054041.png)
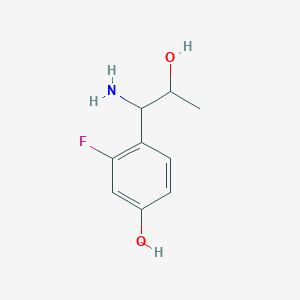
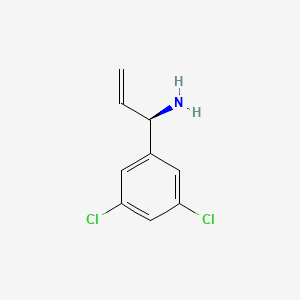
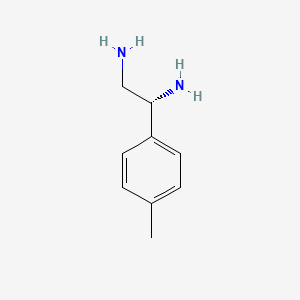
![(1S)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine](/img/structure/B13054082.png)

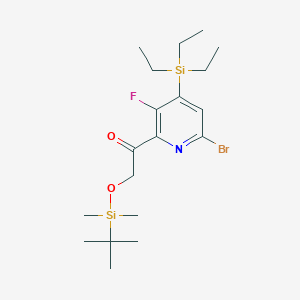

![1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone](/img/structure/B13054114.png)
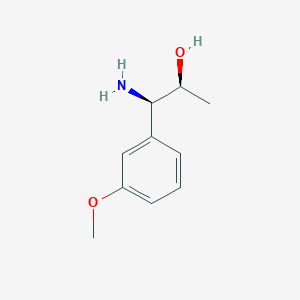
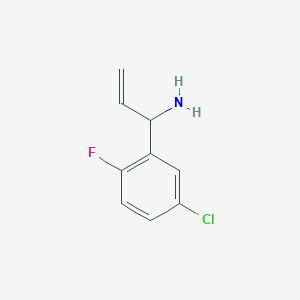
![2-Bromo-8-methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine](/img/structure/B13054125.png)
